N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide
CAS No.:
Cat. No.: VC13532057
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16N2O2 |
|---|---|
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]acetamide |
| Standard InChI | InChI=1S/C8H16N2O2/c1-7(12)9-8-2-3-10(6-8)4-5-11/h8,11H,2-6H2,1H3,(H,9,12)/t8-/m1/s1 |
| Standard InChI Key | FDUGYWBPHLMXQU-MRVPVSSYSA-N |
| Isomeric SMILES | CC(=O)N[C@@H]1CCN(C1)CCO |
| SMILES | CC(=O)NC1CCN(C1)CCO |
| Canonical SMILES | CC(=O)NC1CCN(C1)CCO |
Introduction
N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide is a complex organic compound with a pyrrolidine ring, a five-membered nitrogen-containing heterocycle. It features a hydroxylated ethyl substituent, contributing to its unique chemical properties and potential biological activities. The compound's CAS number is 898384-50-4, and it is also known by other identifiers such as 1354015-97-6 and DB-231087 .
Synthesis and Preparation
The synthesis of N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide typically involves the reaction of pyrrolidine derivatives with acetic anhydride or acetyl chloride under controlled conditions. The choice of method depends on the desired scale of production and purity requirements.
Biological Activities and Applications
While specific biological activities of N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide are not extensively detailed in the available literature, compounds with similar structures have been studied for their potential roles in modulating enzyme interactions and influencing metabolic pathways. They may act as inhibitors or activators of specific receptors, affecting neurotransmitter release and uptake, which is crucial in neurological studies.
Comparison with Related Compounds
N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide shares structural similarities with other pyrrolidine derivatives. For example, N-Ethyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide has been studied for its notable biological activities and potential applications in medicinal chemistry. The unique hydroxylethyl substitution in these compounds enhances their solubility and potential interactions compared to analogs.
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